N-(naphthalen-1-yl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
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Overview
Description
“N-(NAPHTHALEN-1-YL)-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE” is a complex organic compound that features a naphthalene ring, a nitro group, and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(NAPHTHALEN-1-YL)-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE” typically involves multi-step organic reactions. One possible route could involve the nitration of naphthalene to introduce the nitro group, followed by the formation of the isoindole ring through cyclization reactions. The final step would involve the acylation of the amine group to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction reactions to form amines.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Halogens (chlorine, bromine) with a Lewis acid catalyst.
Major Products
Reduction: Formation of amines from nitro groups.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicinal Chemistry: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Medicine
Drug Development: Potential lead compound for the development of new therapeutic agents.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “N-(NAPHTHALEN-1-YL)-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE” would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the isoindole moiety could interact with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(NAPHTHALEN-1-YL)-2-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE: Similar structure but with an amino group instead of a nitro group.
N-(NAPHTHALEN-1-YL)-2-(4-HYDROXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in “N-(NAPHTHALEN-1-YL)-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE” makes it unique compared to its analogs. The nitro group can participate in redox reactions, making the compound potentially useful in applications requiring electron transfer processes.
Properties
Molecular Formula |
C20H13N3O5 |
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Molecular Weight |
375.3 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-(4-nitro-1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C20H13N3O5/c24-17(21-15-9-3-6-12-5-1-2-7-13(12)15)11-22-19(25)14-8-4-10-16(23(27)28)18(14)20(22)26/h1-10H,11H2,(H,21,24) |
InChI Key |
ZVEMOPZXXKFWSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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